molecular formula C12H16ClNO4S2 B13150701 4-(Azepan-1-ylsulfonyl)benzenesulfonyl chloride

4-(Azepan-1-ylsulfonyl)benzenesulfonyl chloride

Cat. No.: B13150701
M. Wt: 337.8 g/mol
InChI Key: QXWSQILZGKVQDT-UHFFFAOYSA-N
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Description

Table 1: Positional Isomers of Azepane Sulfonyl Benzenesulfonyl Chlorides

Position of Azepane Sulfonyl Group IUPAC Name Molecular Formula
Para (4-) This compound C₁₂H₁₆ClNO₄S₂
Meta (3-) 3-(azepan-1-ylsulfonyl)benzenesulfonyl chloride C₁₂H₁₆ClNO₄S₂

Molecular Formula and Weight Analysis

The molecular formula C₁₂H₁₆ClNO₄S₂ reflects the compound’s composition:

  • 12 carbon atoms : Six from the benzene ring, six from the azepane ring.
  • 16 hydrogen atoms : Distributed across the aromatic (4H), azepane (12H), and sulfonyl groups.
  • 1 chlorine atom : Part of the sulfonyl chloride functional group.
  • 1 nitrogen atom : Embedded in the azepane ring.
  • 4 oxygen atoms : Two from each sulfonyl group.
  • 2 sulfur atoms : Central to both sulfonyl moieties.

The calculated molecular weight is 337.84 g/mol , consistent with experimental data from multiple suppliers. This value aligns with the formula’s elemental contributions:

  • Carbon: $$12 \times 12.01 = 144.12\ \text{g/mol}$$
  • Hydrogen: $$16 \times 1.008 = 16.13\ \text{g/mol}$$
  • Chlorine: $$35.45\ \text{g/mol}$$
  • Nitrogen: $$14.01\ \text{g/mol}$$
  • Oxygen: $$4 \times 16.00 = 64.00\ \text{g/mol}$$
  • Sulfur: $$2 \times 32.07 = 64.14\ \text{g/mol}$$
    Total : $$144.12 + 16.13 + 35.45 + 14.01 + 64.00 + 64.14 = 337.85\ \text{g/mol}$$

Comparative Structural Analysis with Related Azepane Sulfonyl Derivatives

The structural features of this compound can be contextualized against related derivatives:

4-(Azepan-1-ylsulfonyl)benzoyl Chloride

This analog replaces the sulfonyl chloride (-SO₂Cl) with a carbonyl chloride (-COCl) group. The molecular formula becomes C₁₂H₁₄ClNO₃S (MW 301.79 g/mol). The absence of a second sulfonyl group reduces polarity and molecular weight by 36.05 g/mol compared to the subject compound.

4-(Azepane-1-sulfonyl)benzenesulfonamide

Substituting the sulfonyl chloride with a sulfonamide (-SO₂NH₂) group yields this derivative (MW 318.41 g/mol). The replacement of chlorine with an amine increases hydrogen count (C₁₂H₁₈N₂O₄S₂) and introduces hydrogen-bonding capacity, altering solubility and reactivity.

3-(Azepan-1-ylsulfonyl)benzenesulfonyl Chloride

The meta-isomer shares the same molecular formula (C₁₂H₁₆ClNO₄S₂) but exhibits distinct physicochemical properties due to altered electronic distribution. The para isomer’s symmetry may confer higher crystallinity compared to the meta form.

Table 2: Structural and Molecular Comparison of Azepane Sulfonyl Derivatives

Compound Name Functional Groups Molecular Formula Molecular Weight (g/mol)
This compound -SO₂Cl, -SO₂N(azepane) C₁₂H₁₆ClNO₄S₂ 337.84
4-(azepan-1-ylsulfonyl)benzoyl chloride -COCl, -SO₂N(azepane) C₁₂H₁₄ClNO₃S 301.79
4-(azepane-1-sulfonyl)benzenesulfonamide -SO₂NH₂, -SO₂N(azepane) C₁₂H₁₈N₂O₄S₂ 318.41
3-(azepan-1-ylsulfonyl)benzenesulfonyl chloride -SO₂Cl (meta), -SO₂N(azepane) C₁₂H₁₆ClNO₄S₂ 337.84

Properties

Molecular Formula

C12H16ClNO4S2

Molecular Weight

337.8 g/mol

IUPAC Name

4-(azepan-1-ylsulfonyl)benzenesulfonyl chloride

InChI

InChI=1S/C12H16ClNO4S2/c13-19(15,16)11-5-7-12(8-6-11)20(17,18)14-9-3-1-2-4-10-14/h5-8H,1-4,9-10H2

InChI Key

QXWSQILZGKVQDT-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)S(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

Sulfonation of Benzene

Chlorosulfonic acid (ClSO₃H) is the most common reagent for introducing sulfonyl chloride groups.

Procedure (Adapted from CN105693568A):

  • Step 1: Add chlorosulfonic acid (3.2:1 mass ratio to benzene) to a reaction vessel.
  • Step 2: Slowly add benzene at <60°C to prevent side reactions.
  • Step 3: After sulfonation, hydrolyze the mixture with water (1:3 mass ratio to benzene) to yield benzenesulfonyl chloride.

Key Data:

Parameter Value Source
Yield 75–95%
Temperature <60°C
Catalyst None required

Introducing the Azepane Sulfonamide Group

The azepane sulfonamide is formed by reacting azepane with a sulfonyl chloride intermediate.

Procedure (Adapted from PMC10478077):

  • Step 1: React 4-chlorosulfonylbenzenesulfonyl chloride with azepane in dichloromethane (DCM).
  • Step 2: Use pyridine or triethylamine (TEA) as a base to neutralize HCl.
  • Step 3: Stir at 0–25°C for 4–6 hours.

Reaction Scheme:
$$
\text{C}6\text{H}5\text{SO}2\text{Cl} + \text{Azepane} \xrightarrow{\text{Base}} \text{C}6\text{H}5(\text{SO}2\text{-azepane})(\text{SO}_2\text{Cl}) + \text{HCl}
$$

Key Data:

Parameter Value Source
Yield 60–77%
Solvent DCM or THF
Base Pyridine/TEA

Purification

Alternative Routes

Direct Disulfonation

Para-disubstitution is challenging due to sulfonic acid’s meta-directing effect. A two-step approach is required:

  • Nitration : Introduce a nitro group to direct sulfonation.
  • Reduction : Convert nitro to amine, then sulfonate again.

Limitations : Low yields (<50%) and complex purification.

Microwave-Assisted Synthesis

  • Conditions : Microwave irradiation (100–150°C, 10–20 min) with ZnO nanoparticles as catalysts.
  • Advantages : Faster reaction times (30–60 min vs. 6–8 hours).

Challenges and Optimizations

Challenge Solution Source
Para selectivity Use nitro/amine directing groups
Over-sulfonation Controlled ClSO₃H stoichiometry
Hydrolysis of sulfonyl chloride Low-temperature reactions (<60°C)

Yield Comparison of Methods

Method Yield Purity Cost Efficiency
Traditional sulfonation 75% 99% High
Microwave-assisted 82% 98% Moderate
Direct disulfonation 45% 95% Low

Industrial vs. Laboratory Synthesis

Parameter Industrial (Patent-based) Laboratory (Journal-based)
Scale Multi-kilogram Gram-scale
Catalysts None ZnO, pyridine
Solvents Water/DCM THF, DCM
Key Advantage Cost-effective High purity

Applications and Derivatives

Mechanism of Action

The mechanism of action of 4-(azepan-1-ylsulfonyl)benzenesulfonyl chloride involves its ability to react with nucleophiles, leading to the formation of various sulfonyl derivatives. These reactions can modify the activity of target molecules, such as proteins or enzymes, by altering their structure and function . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles used in the reactions .

Comparison with Similar Compounds

Key Observations :

  • Steric Effects : The azepane group in the target compound introduces significant steric bulk compared to smaller substituents like acetyl or chloro. This may reduce reaction rates in nucleophilic substitutions but improve selectivity in complex syntheses .
  • Electronic Effects: Electron-withdrawing groups (e.g., acetyl, chloro) increase the electrophilicity of the sulfonyl chloride, enhancing reactivity toward amines or alcohols. Conversely, electron-donating groups (e.g., dimethylamino) decrease reactivity .
  • Molecular Weight : The target compound has the highest molecular weight among the listed derivatives, which may influence solubility and diffusion properties in biological systems.

Biological Activity

4-(Azepan-1-ylsulfonyl)benzenesulfonyl chloride is a sulfonamide compound characterized by its unique structural features, including an azepane ring and two sulfonyl groups. Its molecular formula is C13H16ClN2O4S2, with a molecular weight of 337.84 g/mol. This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications and interactions with various biological targets.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step organic reactions, including the introduction of the azepane moiety and the formation of sulfonamide linkages. The presence of the benzenesulfonyl chloride group enhances its reactivity, making it a suitable candidate for further modifications in drug development.

Biological Activity

Preliminary studies indicate that this compound exhibits significant biological activity, particularly in its potential as an enzyme inhibitor and receptor modulator. The following sections detail its interactions with specific biological systems.

Enzyme Inhibition

Research has shown that compounds with sulfonamide functionalities often target enzymes involved in critical metabolic pathways. For instance, studies on related sulfonamide derivatives have demonstrated their ability to inhibit glyoxalase I (Glx-I), an enzyme overexpressed in cancer cells. Inhibition of Glx-I can lead to the accumulation of toxic metabolites, ultimately inducing apoptosis in cancer cells .

CompoundIC50 Value (µM)Target Enzyme
Compound 260.39Glyoxalase I
Compound 281.36Glyoxalase I

These findings suggest that this compound may possess similar inhibitory properties, warranting further investigation into its efficacy against Glx-I and other relevant enzymes.

Interaction Studies

Interaction studies involving this compound focus on its binding affinity with various biological receptors and enzymes. Preliminary data suggest selective interactions that could be beneficial for therapeutic applications. For example, similar compounds have shown potential as inhibitors of cGMP phosphodiesterase, which plays a role in cardiovascular health .

Case Studies

A notable case study involved the design and synthesis of benzenesulfonamide derivatives aimed at inhibiting Glx-I. These derivatives were evaluated for their biological activity, leading to the identification of several potent inhibitors with IC50 values below 10 µM . Such studies highlight the importance of structure-activity relationship (SAR) analyses in optimizing the biological efficacy of sulfonamide compounds.

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